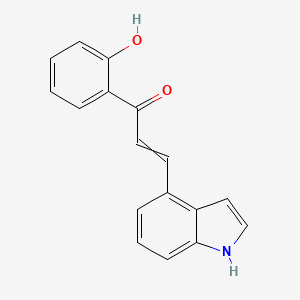
1-(2-Hydroxyphenyl)-3-(1H-indol-4-yl)prop-2-en-1-one
Número de catálogo B8584247
Peso molecular: 263.29 g/mol
Clave InChI: GMJGVSRJFCRDSX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US04853408
Procedure details


A mixture of 200 mg of the product of Step A in 10 ml of methanol was hydrogenated in the presence of palladized carbon until absorption ceased and was then filtered. Chromatography over silica and elution with a 6-3-1 cyclohexane-dichloromethane-triethylamine mixture yielded 143 mg of 1-[2-hydroxy-phenyl]-3-[1H-indol-4-yl]-1-propanone melting at 143° C.


Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[C:5]([CH:10]=[CH:11][C:12]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[OH:20])=[O:13])[CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1>CO>[OH:20][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[C:12](=[O:13])[CH2:11][CH2:10][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:4]=1[CH:3]=[CH:2][NH:1]2
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was hydrogenated in the presence of palladized carbon until absorption
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was then filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
Chromatography over silica and elution with a 6-3-1 cyclohexane-dichloromethane-triethylamine mixture
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C=CC=C1)C(CCC1=C2C=CNC2=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 143 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 71% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
